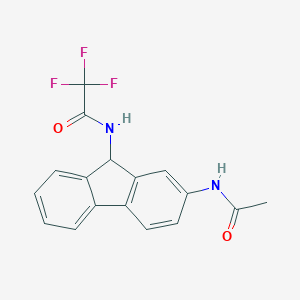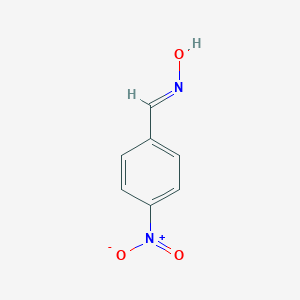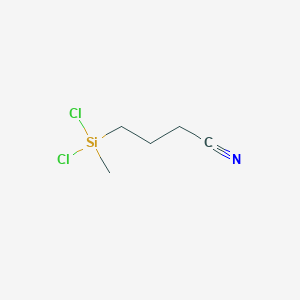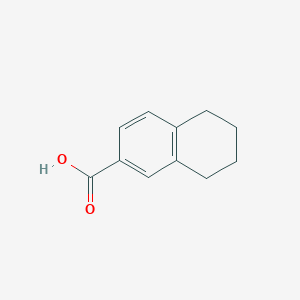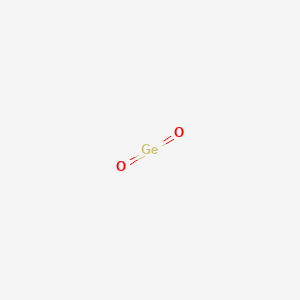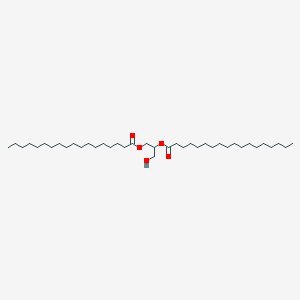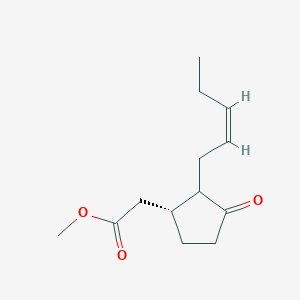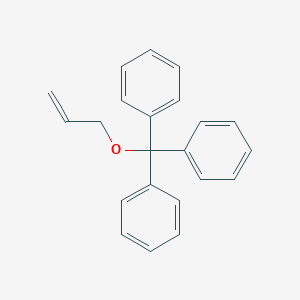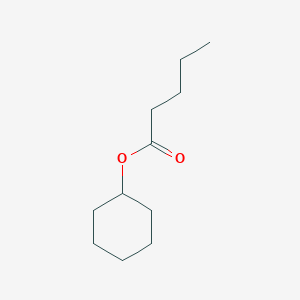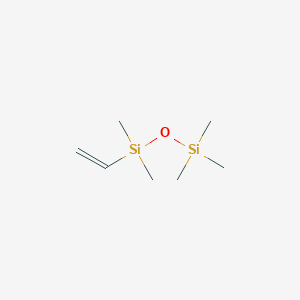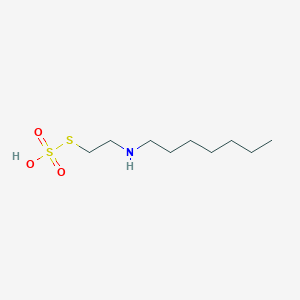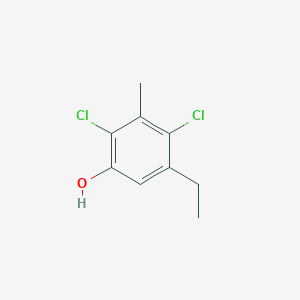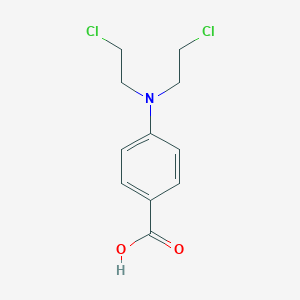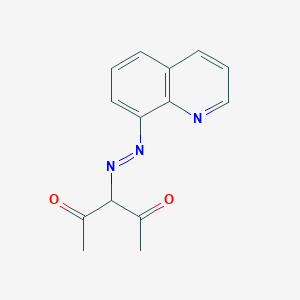
2,4-Pentanedione, 3-(8-quinolinylazo)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-Pentanedione, 3-(8-quinolinylazo)-, commonly known as Quinoline Yellow, is a synthetic organic compound that is widely used as a food coloring agent. It is chemically classified as an azo dye, which means it contains a nitrogen-nitrogen double bond (azo group) in its molecular structure. Quinoline Yellow is a yellow to orange powder that is soluble in water and ethanol. It is commonly used in food products such as beverages, confectionery, bakery, and dairy products. However, its use is not limited to the food industry, as it has also found applications in scientific research.
作用機序
The mechanism of action of Quinoline Yellow is based on its ability to undergo a reversible redox reaction. The azo group in its molecular structure can be reduced to form a hydrazine derivative, which can then be oxidized back to the original azo form. This redox reaction results in a change in the color of the dye, which makes it useful as a pH indicator. In addition, the reduction of Quinoline Yellow can lead to the formation of reactive intermediates that can interact with biological molecules, such as proteins and DNA.
生化学的および生理学的効果
Quinoline Yellow has been shown to have both beneficial and detrimental effects on biological systems. It has been reported to have antioxidant properties, which can protect against oxidative stress-induced damage. However, it has also been shown to have cytotoxic effects on various cell lines, including liver, kidney, and lung cells. In addition, Quinoline Yellow has been reported to cause DNA damage and mutagenicity in bacterial and mammalian cells.
実験室実験の利点と制限
One of the advantages of Quinoline Yellow is its high sensitivity as a pH indicator, which makes it useful for the detection of small changes in pH. It is also relatively easy to synthesize and purify, which makes it accessible for use in various lab experiments. However, one of the limitations of Quinoline Yellow is its potential toxicity, which can affect the accuracy and reproducibility of experimental results. In addition, its use as a food coloring agent can lead to contamination of lab samples, which can affect the validity of the results.
将来の方向性
There are several future directions for the use of Quinoline Yellow in scientific research. One potential application is in the development of biosensors for the detection of various analytes, such as glucose, cholesterol, and metal ions. Another potential direction is in the study of the photophysical properties of azo dyes, which can lead to the development of new materials for optoelectronic devices. In addition, the investigation of the cytotoxic and genotoxic effects of Quinoline Yellow can provide insights into its potential use as an anticancer agent.
合成法
Quinoline Yellow is synthesized by the diazotization of 8-aminoquinoline followed by coupling with 2,4-pentanedione. The reaction produces a yellow-orange precipitate, which is then filtered and dried to obtain the final product. The purity of the product is determined by thin-layer chromatography and UV-Vis spectroscopy.
科学的研究の応用
Quinoline Yellow has found various applications in scientific research. It is commonly used as a pH indicator in biochemical assays and as a fluorescent probe for the detection of metal ions. It has also been used as a model compound for the study of the photophysical properties of azo dyes. In addition, Quinoline Yellow has been used in the development of biosensors for the detection of glucose and cholesterol.
特性
CAS番号 |
1456-56-0 |
|---|---|
製品名 |
2,4-Pentanedione, 3-(8-quinolinylazo)- |
分子式 |
C14H13N3O2 |
分子量 |
255.27 g/mol |
IUPAC名 |
3-(quinolin-8-yldiazenyl)pentane-2,4-dione |
InChI |
InChI=1S/C14H13N3O2/c1-9(18)13(10(2)19)17-16-12-7-3-5-11-6-4-8-15-14(11)12/h3-8,13H,1-2H3 |
InChIキー |
IXWTUGLUEGKANR-UHFFFAOYSA-N |
SMILES |
CC(=O)C(C(=O)C)N=NC1=CC=CC2=C1N=CC=C2 |
正規SMILES |
CC(=O)C(C(=O)C)N=NC1=CC=CC2=C1N=CC=C2 |
その他のCAS番号 |
1456-56-0 |
同義語 |
3-(8-Quinolylazo)-2,4-pentanedione |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



